molecular formula C24H20O2 B14505084 5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione CAS No. 63688-25-5

5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione

Cat. No.: B14505084
CAS No.: 63688-25-5
M. Wt: 340.4 g/mol
InChI Key: VNTGWGMJPVIGPZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione is an organic compound with a complex structure that includes aromatic rings and a conjugated diene system

Preparation Methods

The synthesis of 5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with acetophenone derivatives under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The resulting product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione can be compared with other similar compounds such as:

Properties

CAS No.

63688-25-5

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione

InChI

InChI=1S/C24H20O2/c1-18-12-14-21(15-13-18)24(26)17-22(19-8-4-2-5-9-19)16-23(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3

InChI Key

VNTGWGMJPVIGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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